molecular formula C19H20ClN5O B2696699 5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-67-4

5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2696699
CAS No.: 900013-67-4
M. Wt: 369.85
InChI Key: OOJKOVXQCHVACU-UHFFFAOYSA-N
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Description

The compound 5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a carboxamide moiety linked to a 4-isopropylphenyl group.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-12(2)14-5-9-16(10-6-14)22-19(26)17-18(21)25(24-23-17)11-13-3-7-15(20)8-4-13/h3-10,12H,11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJKOVXQCHVACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 4-chlorobenzylamine with 4-isopropylaniline in the presence of a triazole-forming reagent. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) iodide. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. The compound in focus has shown potential as an inhibitor of specific protein kinases involved in cancer cell proliferation. Research indicates that modifications in the triazole structure can enhance its efficacy against various cancer types. For instance, studies have demonstrated that specific substitutions on the triazole ring can lead to increased potency against cancer cell lines such as breast and lung cancer cells .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Triazoles are known for their ability to disrupt fungal cell membrane synthesis and inhibit bacterial growth. In particular, derivatives of this compound have been reported to show higher efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds. Research has shown that variations in substituents on the phenyl and triazole rings can significantly affect their pharmacological profiles. For example, electron-withdrawing groups at specific positions on the aromatic rings have been linked to enhanced antibacterial activity .

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazoles have been investigated for additional biological activities:

  • Antiviral : Some triazole derivatives demonstrate antiviral properties by inhibiting viral replication mechanisms.
  • Anti-inflammatory : Compounds within this class have shown potential in reducing inflammation through modulation of inflammatory pathways .

Material Science Applications

Triazoles are not limited to biological applications; they also play a role in material science:

  • Corrosion Inhibitors : Due to their ability to form stable complexes with metal ions, triazoles are explored as corrosion inhibitors in various industrial applications.
  • Polymer Chemistry : Triazole-containing polymers exhibit unique properties that can be utilized in developing new materials with tailored characteristics for specific applications .

Case Studies and Research Findings

Several studies highlight the practical applications of 5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide:

StudyFocusFindings
AnticancerDemonstrated inhibition of cancer cell proliferation with IC50 values lower than traditional therapies.
AntimicrobialShowed MIC values comparable or superior to existing antibiotics against MRSA strains.
Material ScienceEvaluated as an effective corrosion inhibitor in acidic environments, enhancing material durability.

Mechanism of Action

The mechanism of action of 5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Triazole Carboxamides

The following table summarizes key structural differences and similarities between the target compound and analogous triazole derivatives:

Compound Name Substituents (R1, R2) Molecular Weight Key Features
Target Compound R1: 4-chlorobenzyl; R2: 4-isopropylphenyl 395.77 g/mol Electron-withdrawing Cl, bulky isopropyl; moderate lipophilicity
5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-fluorobenzyl; R2: 3-methylphenyl 365.35 g/mol Smaller substituents (F, methyl); reduced steric hindrance
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide R1: 3-chlorophenyl; R2: 4-acetylphenyl 397.80 g/mol Meta-Cl and acetyl groups; increased polarity
5-amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide R1: 2-chlorobenzyl; R2: thienylmethyl 347.80 g/mol Ortho-Cl and heteroaromatic thiophene; altered electronic profile
5-amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide R1: 4-methoxyphenyl; R2: 4-methoxyphenyl 380.39 g/mol Dual electron-donating methoxy groups; enhanced solubility

Key Comparative Analysis

Substituent Position and Electronic Effects :

  • The target compound ’s para-chlorobenzyl group (electron-withdrawing) contrasts with meta-chlorophenyl derivatives (e.g., ), which may exhibit different charge distributions and dipole moments.
  • Fluorine substitution (e.g., ) reduces steric bulk compared to chlorine but maintains moderate electron-withdrawing effects.

Compounds with thienylmethyl () or methoxyphenyl () substituents exhibit varied lipophilicity, impacting membrane permeability and metabolic stability.

Biological Activity Insights: While direct activity data for the target compound are unavailable, structurally related pyrazole carboxamides (e.g., cannabinoid receptor antagonists with IC50 = 0.139 nM ) highlight the importance of substituent positioning. The triazole core in the target compound may offer distinct hydrogen-bonding interactions compared to pyrazole derivatives.

Synthesis and Characterization :

  • Many analogs (e.g., ) were characterized using X-ray crystallography (SHELX ) and spectroscopic methods (1H NMR, MS ), suggesting similar synthetic routes for the target compound.

Q & A

Q. What are the optimal synthetic routes for 5-amino-1-[(4-chlorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole carboxamides typically involves multi-step reactions, including cycloaddition and condensation. For example, analogous compounds are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with substituted benzyl halides and isocyanates . Key steps include:

  • Intermediate formation : Reacting 4-chlorobenzyl chloride with sodium azide to generate the azide intermediate.
  • Triazole assembly : Using Cu(I) catalysts to facilitate triazole ring formation.
  • Carboxamide functionalization : Condensation with 4-isopropylphenyl isocyanate. Yield optimization (e.g., ~60–75%) requires controlled temperature (60–80°C) and inert atmospheres .

Q. How can researchers characterize the physicochemical properties of this compound?

Standard characterization methods include:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity (>95% by HPLC) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., calculated 411.85 g/mol).
  • Solubility : Use DMSO or ethanol for stock solutions due to low aqueous solubility (common in triazole derivatives) .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 178–247°C for analogs) .

Advanced Research Questions

Q. How to design experiments to investigate its enzyme inhibition mechanism?

  • Target selection : Prioritize kinases or proteases based on structural analogs (e.g., histone deacetylase inhibition in ).
  • Assay design :
  • Use fluorescence-based enzymatic assays (e.g., Z’-LYTE® kinase assays) with IC₅₀ determination.
  • Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle).
    • Data validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or off-target effects. Methodological solutions include:

  • Orthogonal assays : Compare enzymatic inhibition with cell-based viability assays (e.g., MTT tests).
  • Buffer optimization : Adjust pH (7.4 vs. 6.5) or ionic strength to mimic physiological conditions.
  • Metabolic stability testing : Use liver microsomes to assess compound degradation .

Q. What computational strategies predict its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., HDACs).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR modeling : Corrogate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on activity .

Methodological Challenges and Solutions

Q. How to improve aqueous solubility for in vivo studies?

  • Prodrug design : Introduce phosphate or PEGylated groups to enhance hydrophilicity.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles .
  • Structural analogs : Replace the 4-chlorophenyl group with polar substituents (e.g., pyridyl) while retaining activity .

Q. What experimental controls are critical for reproducibility in kinase inhibition assays?

  • Internal standards : Include a reference inhibitor (e.g., imatinib for Abl kinase).
  • Plate controls : Dedicate columns/rows for background (no enzyme) and maximum signal (no inhibitor).
  • Batch testing : Use the same enzyme lot and buffer composition across replicates .

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